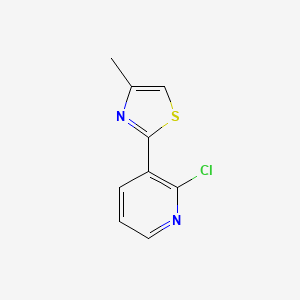
Methyl 2-(5-carbamoylfuran-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-carbamoylfuran-2-yl)benzoate is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The intermediate product, methyl 2-formylbenzoate, is then subjected to further reactions to introduce the furan ring and the carbamoyl group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(5-carbamoylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include furan-2,5-dicarboxylic acid derivatives.
- Reduction products include amine derivatives.
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-carbamoylfuran-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules
Wirkmechanismus
The mechanism of action of Methyl 2-(5-carbamoylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-formylbenzoate: A precursor in the synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate with similar structural features.
Benzofuran derivatives: Compounds like psoralen and angelicin, which share the benzofuran core and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific combination of the furan ring and carbamoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H11NO4 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
methyl 2-(5-carbamoylfuran-2-yl)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-5-3-2-4-8(9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15) |
InChI-Schlüssel |
QPHBOURGVUODNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)







